![molecular formula C25H22N4O3 B2474413 1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 1020478-23-2](/img/structure/B2474413.png)

1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

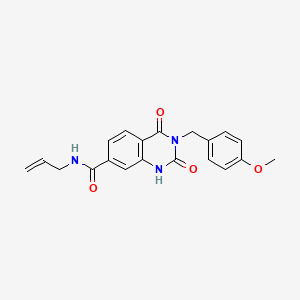

The compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known to possess a wide range of pharmacological activities .

Molecular Structure Analysis

The compound contains a furan ring, a phenyl ring, and a pyrazole ring, all of which are common structures in organic chemistry. The exact molecular structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity

One pot multicomponent synthesis of derivatives similar to the specified compound has been explored for their antimicrobial activity. These compounds, synthesized through methods involving basic alumina under conventional heating, ultrasound, and microwave irradiation, have shown notable in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida metapsilosis. This research highlights the compound's potential as a foundation for developing new antimicrobial agents (Ashok et al., 2014).

Synthetic Methodologies

The compound is part of a chemical family that has been synthesized through various innovative methods. For instance, research into phenol oxidation has led to the formation of benzofuran and 2,3-dihydrobenzofuran derivatives, showing the versatility of these compounds in synthetic organic chemistry and their potential in creating diverse chemical entities (Schofield et al., 1971).

Advanced Synthesis Techniques

Further exploration into the synthesis of related heterocyclic compounds, such as 1H-thieno[3,4-c]pyrazoles and thieno[3,4-b]furans, highlights the broad applicability of these methodologies in creating compounds with potential for various scientific applications. These techniques offer a pathway to designing molecules with targeted properties for research in fields such as material science and pharmacology (Shafiee et al., 1998).

Catalytic Processes

Research on furan-2-yl(phenyl)methanol derivatives demonstrates their utility in catalytic processes, such as the aza-Piancatelli rearrangement, to afford compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These findings underscore the compound's relevance in facilitating complex chemical transformations, which can be instrumental in synthesizing novel therapeutic agents or materials (Reddy et al., 2012).

Novel Compounds with Bioactivity

The design and synthesis of novel compounds containing elements of the specified chemical structure have led to the identification of entities with promising bioactivity. For example, novel diethyl (arylfuranyl)(arylpyrazolylamino)methanephosphonates have been evaluated for their insecticidal activities, demonstrating the potential of these compounds in developing new pesticides or insect repellents (Chen et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[5-(furan-2-yl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-17(30)29-23(15-22(26-29)24-9-6-14-32-24)21-16-28(19-7-4-3-5-8-19)27-25(21)18-10-12-20(31-2)13-11-18/h3-14,16,23H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBDVVJXCKALBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)

![2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine](/img/no-structure.png)

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B2474352.png)